molecular formula C17H14ClN3O4S2 B4052162 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B4052162
M. Wt: 423.9 g/mol
InChI Key: KDOOIIJQDDHACY-UHFFFAOYSA-N
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Description

4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClN3O4S2 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide is 423.0114260 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Anticancer Activity

Sulfonamide derivatives have shown significant potential in binding to DNA and cleaving it, which plays a crucial role in their antiproliferative activity against cancer cells. Studies on mixed-ligand copper(II)-sulfonamide complexes reveal that the type of sulfonamide derivative can significantly influence DNA interaction and cleavage, demonstrating genotoxicity and anticancer activity in both yeast and human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes. The efficacy of these compounds is attributed to their ability to induce apoptosis in cancer cells, with specific compounds being more effective than others (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been recognized for their strong inhibition of human carbonic anhydrases, which are enzymes relevant to various therapeutic applications, including the treatment of glaucoma, epilepsy, and cancer. For example, certain primary sulfonamides exhibited potent inhibition of therapeutically relevant carbonic anhydrases. This biochemical property is leveraged to explore novel therapeutic agents, highlighting the dual role of the sulfonamide functionality in enabling chemical reactions and acting as an enzyme inhibitor (Sapegin et al., 2018).

UV Protection and Antimicrobial Applications

Sulfonamide-based azo dyes have been developed for use in textiles, offering UV protection and antimicrobial properties. These compounds are synthesized through interactions involving benzenesulfonamide and other reactants, leading to finished fabric samples with excellent fastness and functional benefits, including enhanced UV protection and antibacterial properties (Mohamed et al., 2020).

Antitumor and Enzyme Inhibitory Effects

New benzenesulfonamide derivatives have been synthesized and tested for their antitumor activity and potential as enzyme inhibitors. These studies aim to develop novel anticancer drugs by examining the cytotoxicity and specificity of these compounds against various cancer cell lines. In addition to their anticancer properties, some derivatives are found to be effective inhibitors of carbonic anhydrase isoenzymes, particularly those associated with tumor cells, thus offering a dual therapeutic approach (Gul et al., 2016; Gul et al., 2018).

Properties

IUPAC Name

4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c18-10-1-6-13-14(9-10)16(23)21(15(13)22)11-2-4-12(5-3-11)27(24,25)20-17-19-7-8-26-17/h1-5,7-8,13-14H,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOOIIJQDDHACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 5
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

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